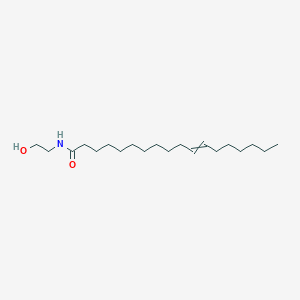
N-(2-hydroxyethyl)octadec-11-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)octadec-11-enamide: is an organic compound with the molecular formula C20H39NO2. It is a secondary amide with a hydroxyl group and a double bond in its structure. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)octadec-11-enamide can be synthesized through the reaction of octadec-11-enoic acid with 2-aminoethanol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-hydroxyethyl)octadec-11-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)octadec-11-enamide.
Reduction: Formation of N-(2-hydroxyethyl)octadecanamide.
Substitution: Formation of N-(2-chloroethyl)octadec-11-enamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-hydroxyethyl)octadec-11-enamide is used as a surfactant in various chemical formulations. It helps in stabilizing emulsions and enhancing the solubility of hydrophobic compounds.
Biology: In biological research, this compound is used as a model molecule to study the interactions of amides with biological membranes. It is also used in the synthesis of bioactive molecules.
Industry: In industrial applications, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the production of lubricants and coatings.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of N-(2-hydroxyethyl)octadec-11-enamide involves its interaction with lipid bilayers in biological membranes. The hydroxyl group and the amide bond facilitate hydrogen bonding and van der Waals interactions with the lipid molecules, leading to changes in membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
N-(2-hydroxyethyl)stearamide: Similar structure but lacks the double bond.
N-(2-hydroxyethyl)oleamide: Similar structure with a double bond at a different position.
N-(2-hydroxyethyl)palmitamide: Similar structure with a shorter alkyl chain.
Uniqueness: N-(2-hydroxyethyl)octadec-11-enamide is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
172375-03-0 |
|---|---|
Molekularformel |
C20H39NO2 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)octadec-11-enamide |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h7-8,22H,2-6,9-19H2,1H3,(H,21,23) |
InChI-Schlüssel |
YVMBQTJWDFKKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


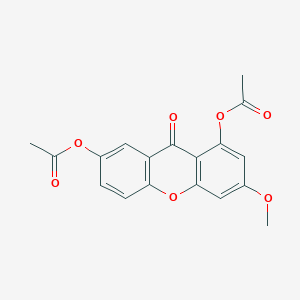

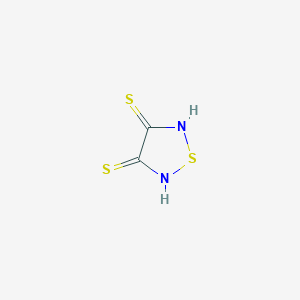
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)

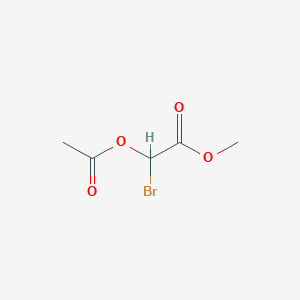

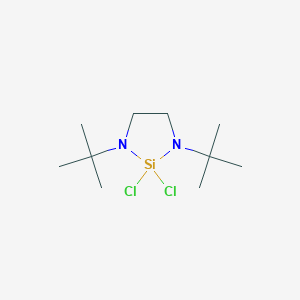
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
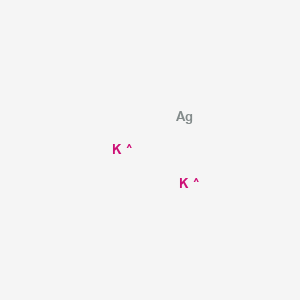
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)


